molecular formula C7H15NO3S B13583721 Cyclohexylmethyl sulfamate

Cyclohexylmethyl sulfamate

Cat. No.: B13583721
M. Wt: 193.27 g/mol
InChI Key: ISOXZEXYFPMWRL-UHFFFAOYSA-N
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Description

Cyclohexylmethyl sulfamate is an organic compound with the molecular formula C₇H₁₅NO₃S It is a sulfamate ester, which means it contains a sulfamate group (-OSO₂NH₂) attached to a cyclohexylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylmethyl sulfamate can be synthesized through the reaction of cyclohexylmethyl alcohol with sulfamoyl chloride in the presence of a base. The reaction typically occurs under mild conditions and can be facilitated by phase-transfer catalysts to improve yield and reaction rate . The general reaction is as follows: [ \text{Cyclohexylmethyl alcohol} + \text{Sulfamoyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the product is crucial to ensure high purity and quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Cyclohexylmethyl sulfamate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Oxidation Reactions: It can be oxidized to form sulfonates.

    Reduction Reactions: It can be reduced to form amines.

Common Reagents and Conditions:

    Substitution: Reagents such as alkyl halides and bases are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas.

Major Products:

    Substitution: Substituted sulfamates.

    Oxidation: Sulfonates.

    Reduction: Amines

Scientific Research Applications

Cyclohexylmethyl sulfamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexylmethyl sulfamate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can occur through various pathways, including the Keap1/Nrf2/ARE pathway, which is involved in the regulation of oxidative stress responses . Additionally, it can modulate signaling pathways such as NFκB, leading to anti-inflammatory effects .

Comparison with Similar Compounds

  • Cyclohexylmethyl sulfonate
  • Cyclohexylmethyl amine
  • Cyclohexylmethyl chloride

Comparison: Cyclohexylmethyl sulfamate is unique due to its sulfamate group, which imparts distinct chemical properties compared to similar compounds. For example, cyclohexylmethyl sulfonate has a sulfonate group instead of a sulfamate group, leading to different reactivity and applications. Cyclohexylmethyl amine and cyclohexylmethyl chloride also differ in their functional groups, resulting in varied chemical behavior and uses .

Biological Activity

Cyclohexylmethyl sulfamate (CMS) is an organic compound that has garnered attention in medicinal chemistry due to its unique biological properties. This article provides a comprehensive overview of the biological activity of CMS, including its pharmacological effects, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclohexyl group attached to a methyl sulfamate moiety. The molecular formula is C₇H₁₄N₁O₂S, with notable functional groups that contribute to its reactivity and biological activity. The sulfonamide functionality is particularly significant, as it has been associated with various pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of sulfamates have shown efficacy against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often range from 5 µM to 10 µM, indicating their potency against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Sulfamates

CompoundMIC (µM)Target Organism
NP 1 (Sulfamoyl adenosine)10Staphylococcus aureus
NP 2 (Sulfamoyl-2-chloroadenosine)5Escherichia coli

Anti-Viral Activity

This compound derivatives have also been investigated for their antiviral properties. A study focused on acetylarylamine-S-DACO derivatives, which include cyclohexyl substitutions, demonstrated significant activity against Zika virus (ZIKV). The compound exhibited an effective concentration (EC50) of approximately 7.65 µM in inhibiting plaque formation in Vero cells, with a selectivity index greater than 26, indicating low cytotoxicity .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfamates often act as inhibitors of carbonic anhydrases (CAs), which are crucial for various physiological processes. For instance, certain sulfamate derivatives have shown to inhibit CA with Ki values ranging from 65-234 nM, highlighting their potential as therapeutic agents targeting enzyme activity .
  • Modulation of Cellular Pathways : The introduction of the cyclohexyl group may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets. This property can lead to altered signaling pathways within cells, contributing to the observed biological effects.

Case Studies

In a notable case study involving synthetic cannabinoids, the pharmacokinetics and metabolic pathways were evaluated using male Sprague-Dawley rats. Although this study did not directly involve this compound, it provided insights into how structurally similar compounds are metabolized and their subsequent biological impacts .

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

cyclohexylmethyl sulfamate

InChI

InChI=1S/C7H15NO3S/c8-12(9,10)11-6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,8,9,10)

InChI Key

ISOXZEXYFPMWRL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COS(=O)(=O)N

Origin of Product

United States

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